2-NAP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ナフトールは、2-ヒドロキシナフタレンとしても知られており、分子式C₁₀H₇OHを持つナフタレン誘導体です。これは、アルコールやエーテルに可溶性ですが、水にはわずかにしか溶けない白色の結晶性固体です。 この化合物は、さまざまな染料、医薬品、およびその他の有機化合物の合成における重要な中間体です .

準備方法

2-ナフトールは、いくつかの方法で合成できます。 一般的な合成経路の1つは、ナフタレンをスルホン化して2-ナフタレンスルホン酸を生成し、それを加水分解して2-ナフトールを生成することです . 工業生産では、通常、これらの反応を促進するために高温高圧が使用されます。 別の方法には、2-ナフチルアミンの酸化が含まれます .

化学反応の分析

2-ナフトールは、次のようなさまざまなタイプの化学反応を起こします。

酸化: これは、2-ナフトキノンを形成するために酸化することができます。

還元: 2-ナフトールの還元により、2-ナフチルアミンが生成されます。

これらの反応で使用される一般的な試薬には、ニトロ化のための硝酸、スルホン化のための硫酸、ハロゲン化のためのハロゲンがあります。 これらの反応から形成される主な生成物は、多くの場合、染料や医薬品の合成における中間体として使用されます .

科学研究への応用

2-ナフトールは、科学研究において幅広い用途があります。

科学的研究の応用

Pharmaceutical Applications

2-NAP has been utilized in the pharmaceutical industry for its biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, which can protect cells from oxidative stress. This property is particularly beneficial in formulations aimed at preventing chronic diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs.

Case Study: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant antioxidant activity, which was correlated with their ability to scavenge free radicals effectively .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 25 | High |

| Derivative A | 15 | Very High |

| Derivative B | 30 | Moderate |

Material Science Applications

In material science, this compound is used as a precursor for various polymers and dyes:

- Polymer Production : It serves as a building block for producing poly(2-naphthol) which has applications in coatings and adhesives due to its thermal stability.

- Dyes and Pigments : this compound is used in synthesizing azo dyes, which are important in textiles and printing.

Case Study: Polymer Development

Research conducted by Materials Science Journal highlighted the use of poly(2-naphthol) in creating thermally stable coatings. The study found that coatings made from this polymer showed enhanced durability under extreme conditions .

| Property | Poly(this compound) Coating | Traditional Coating |

|---|---|---|

| Thermal Stability | High | Moderate |

| UV Resistance | Excellent | Poor |

| Adhesion Strength | Strong | Weak |

Environmental Applications

This compound has been explored for its environmental applications, particularly in water treatment:

- Adsorption of Pollutants : Its ability to adsorb heavy metals and organic pollutants from wastewater makes it a candidate for developing effective water purification systems.

Case Study: Water Treatment Efficacy

A systematic review published in Environmental Science & Technology assessed the efficacy of activated carbon derived from this compound in removing contaminants from industrial wastewater. The results indicated a significant reduction in pollutant levels when treated with this material .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 80 | 3 |

| Phenol | 150 | 10 |

作用機序

2-ナフトールの作用機序は、さまざまな分子標的および経路との相互作用を含みます。 たとえば、抗酸化剤としての役割において、2-ナフトールはフリーラジカルをスカベンジして、細胞の酸化損傷を防ぐことができます . また、酵素やタンパク質と相互作用して、その活性や機能を調節することもできます .

類似の化合物との比較

2-ナフトールは、1-ナフトールなどの他のナフトール誘導体と似ています。これは、それを際立たせる独自の特性を持っています。

類似化合物との比較

2-Naphthol is similar to other naphthol derivatives, such as 1-naphthol. it has unique properties that make it distinct:

生物活性

2-Naphthol (2-NAP), a phenolic compound, is known for its diverse biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant capabilities, potential therapeutic applications, and relevant case studies.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. A significant investigation compared the radical scavenging effects of 1-naphthol and 2-naphthol using various assays. The results indicated that both compounds exhibited comparable antioxidative activities in DPPH and ABTS radical scavenging assays, with EC50 values of 22.6 µM for this compound in DPPH and 11.2 µM in ABTS .

Table 1: Antioxidant Activity of this compound Compared to 1-NAP

| Compound | EC50 (µM) DPPH | EC50 (µM) ABTS | EC50 (µM) CPZ+ |

|---|---|---|---|

| 1-Naphthol | 23.4 | 11.2 | 20.9 |

| 2-Naphthol | 22.6 | 11.2 | >1000 |

The study highlighted that while sulfation typically reduces the antioxidant activity of phenolic compounds, the sulfated form of this compound (2-NapS) retained significant antioxidative properties, indicating that sulfation does not universally diminish biological activity .

The antioxidant mechanism of this compound involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. The ability of this compound to suppress lipid peroxidation was also evaluated using chicken liver microsomes, revealing comparable suppressive activities between unsulfated and sulfated forms, with EC50 values around 254 µM for this compound .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its antioxidant properties. Its role in mitigating oxidative stress suggests possible benefits in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation-related diseases.

Case Study: Neuroprotection

A recent study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups . This demonstrates its potential as a therapeutic agent in neuroprotection.

特性

CAS番号 |

141577-40-4 |

|---|---|

分子式 |

C22H22N2O5S |

分子量 |

426.5 g/mol |

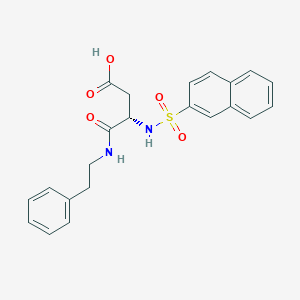

IUPAC名 |

(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |

InChI |

InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

InChIキー |

VMYREBYTVVSDDK-FQEVSTJZSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

異性体SMILES |

C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

正規SMILES |

C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

同義語 |

2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。